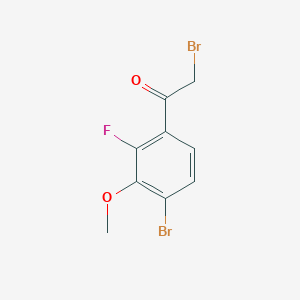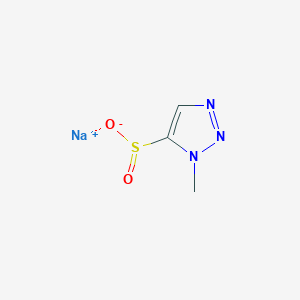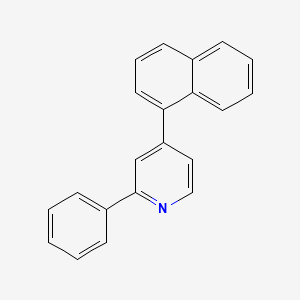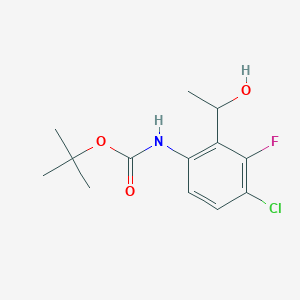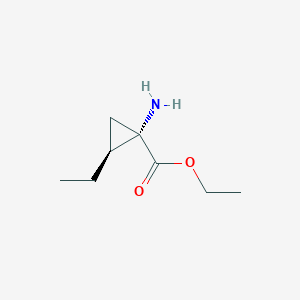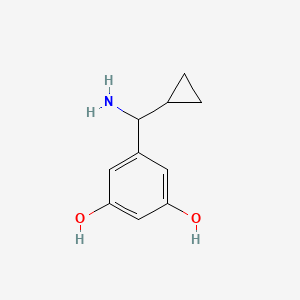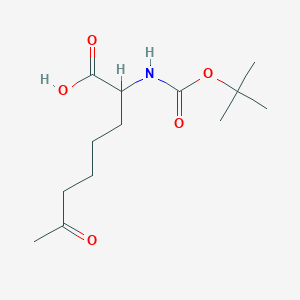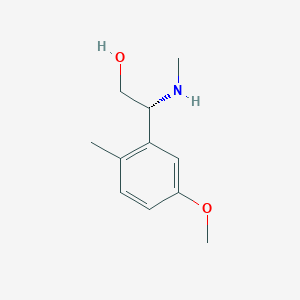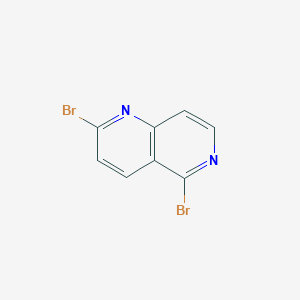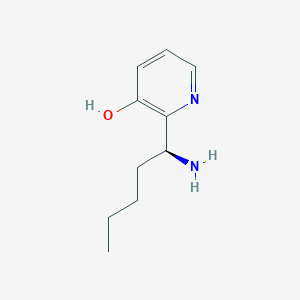
(S)-2-(1-Aminopentyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Aminopentyl)pyridin-3-ol is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to a pyridin-3-ol structure. The (S)-configuration indicates that the compound is the enantiomer with a specific spatial arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminopentyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-3-ol and a suitable pentylamine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Aminopentyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-2-(1-Aminopentyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(1-Aminopentyl)pyridin-3-ol involves its interaction with specific molecular targets. The amino group and pyridin-3-ol structure allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-Aminopentyl)pyridin-3-ol: The enantiomer of the compound with a different spatial arrangement.
2-(1-Aminopentyl)pyridin-3-ol: Without specific stereochemistry.
Other Pyridin-3-ol Derivatives: Compounds with similar structures but different substituents.
Uniqueness
(S)-2-(1-Aminopentyl)pyridin-3-ol is unique due to its specific (S)-configuration, which can result in different biological activities and interactions compared to its enantiomer or other derivatives
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-[(1S)-1-aminopentyl]pyridin-3-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-3-5-8(11)10-9(13)6-4-7-12-10/h4,6-8,13H,2-3,5,11H2,1H3/t8-/m0/s1 |
Clé InChI |
QKSWHKWLEXZZIV-QMMMGPOBSA-N |
SMILES isomérique |
CCCC[C@@H](C1=C(C=CC=N1)O)N |
SMILES canonique |
CCCCC(C1=C(C=CC=N1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


